3-Bromo-5-methylpyridin-4-amine

Descripción general

Descripción

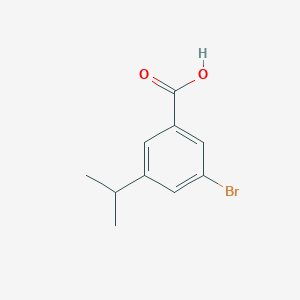

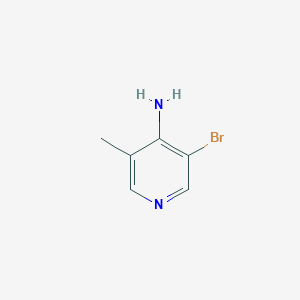

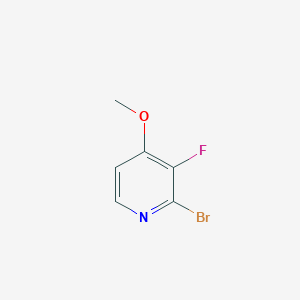

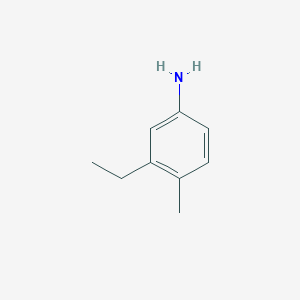

3-Bromo-5-methylpyridin-4-amine, also known as BM5, is a chemical compound with the molecular formula C6H7BrN2 . This molecule consists of a pyridine ring with a bromine atom and a methyl group attached to it at the 3 and 5 positions, respectively.

Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridin-4-amine can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves the use of 2-amino-3,5-dibromo-4-methylpyridine .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylpyridin-4-amine is characterized by a pyridine ring with a bromine atom and a methyl group attached to it at the 3 and 5 positions, respectively . The InChI code for this compound is 1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) .Chemical Reactions Analysis

3-Bromo-5-methylpyridin-4-amine can participate in various chemical reactions. For instance, it can undergo Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives .Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridin-4-amine is a solid at room temperature . It has a molecular weight of 187.04 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Pharmacology

3-Bromo-5-methylpyridin-4-amine: is explored in pharmacology for its potential as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their ability to act as potassium channel blockers, which are crucial in the treatment of conditions like multiple sclerosis. The compound’s structural analogs show promise in enhancing impulse conduction in demyelinated axons, which is a key therapeutic strategy in managing such neurological disorders .

Material Science

In material science, 3-Bromo-5-methylpyridin-4-amine serves as a precursor in the creation of novel pyridine-based derivatives. These derivatives are potential candidates as chiral dopants for liquid crystals, which are essential components in the manufacturing of displays and other optical devices. The compound’s versatility in forming various derivatives makes it valuable for developing new materials with specific optical properties .

Chemical Synthesis

This compound is instrumental in chemical synthesis, particularly in Suzuki cross-coupling reactions. It is used to create novel pyridine derivatives that have applications ranging from medicinal chemistry to material science. The ability to produce these derivatives in moderate to good yield makes 3-Bromo-5-methylpyridin-4-amine a significant reagent in synthetic organic chemistry, aiding in the development of new chemical entities .

Biochemistry Research

In biochemistry research, 3-Bromo-5-methylpyridin-4-amine is utilized in the study of enzyme interactions and inhibition. Its derivatives have been examined for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such studies are crucial for understanding biological processes and developing therapeutic agents that can modulate these activities to treat various diseases .

Agricultural Chemistry

The role of 3-Bromo-5-methylpyridin-4-amine in agricultural chemistry is emerging, with studies exploring its use in the synthesis of compounds that could have applications in plant protection and growth regulation. Its derivatives could potentially lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .

Analytical Chemistry

In analytical chemistry, 3-Bromo-5-methylpyridin-4-amine is a compound of interest due to its physicochemical properties, such as purity and stability. It can be used as a standard or reference compound in various analytical techniques, including chromatography and spectroscopy, to ensure the accuracy and reliability of analytical results .

Environmental Science

Research in environmental science may utilize 3-Bromo-5-methylpyridin-4-amine to study its environmental fate and behavior. Understanding how this compound and its derivatives interact with environmental systems is essential for assessing potential risks and ensuring that any applications are safe for the environment .

Safety and Hazards

3-Bromo-5-methylpyridin-4-amine is associated with several safety hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with this compound include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

- The compound binds to these channels, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .

Target of Action

Pharmacokinetics

- Information on absorption is not available for this compound . It likely distributes throughout the body, reaching target tissues. Details about metabolism are not specified. The compound’s excretion pathways remain undisclosed.

Propiedades

IUPAC Name |

3-bromo-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFGBUKLIFASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540243 | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylpyridin-4-amine | |

CAS RN |

97944-43-9 | |

| Record name | 3-Bromo-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)